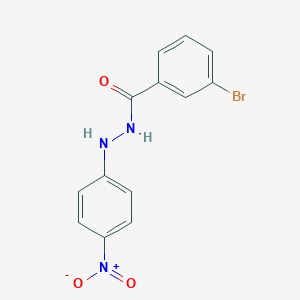

3-bromo-N'-{4-nitrophenyl}benzohydrazide

Descripción

3-Bromo-N'-{4-nitrophenyl}benzohydrazide is a benzohydrazide derivative characterized by a bromine atom at the 3-position of the benzohydrazide core and a 4-nitrophenyl substituent at the hydrazide nitrogen. This compound belongs to a broader class of hydrazide-hydrazones, which are known for their diverse biological activities, including cholinesterase inhibition, anticancer, antifungal, and antimicrobial properties . Structural analyses (e.g., X-ray crystallography) reveal that such compounds often adopt an E-configuration about the C=N bond, stabilized by intramolecular hydrogen bonding and halogen interactions .

Propiedades

Fórmula molecular |

C13H10BrN3O3 |

|---|---|

Peso molecular |

336.14g/mol |

Nombre IUPAC |

3-bromo-N'-(4-nitrophenyl)benzohydrazide |

InChI |

InChI=1S/C13H10BrN3O3/c14-10-3-1-2-9(8-10)13(18)16-15-11-4-6-12(7-5-11)17(19)20/h1-8,15H,(H,16,18) |

Clave InChI |

VKHUHCVQVBJICY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC(=C1)Br)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cholinesterase Inhibition Activity

Benzohydrazide derivatives are extensively studied for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Key structural comparisons include:

However, its activity remains unvalidated experimentally .

Anticancer Activity

Hydrazide-hydrazones with nitroaryl groups exhibit notable antiproliferative effects:

Key Insight : The 4-nitrophenyl moiety is a structural hallmark for potent anticancer activity, as seen in morpholine hydrazones and the target compound. Bromine at the 3-position may enhance lipophilicity, improving membrane permeability compared to chlorine in CHBH .

Antifungal Activity

Benzohydrazides targeting fungal sphingolipid biosynthesis are emerging as antifungals:

Key Insight : While BHBM and D0 are validated sphingolipid inhibitors, the target compound’s 4-nitrophenyl group may disrupt fungal membrane integrity via distinct electronic interactions. Experimental validation is needed to confirm its mechanism .

Antimicrobial Activity

Halogen and nitro substituents enhance antimicrobial potency:

Key Insight : The target compound’s antimicrobial activity (MIC: 8–16 µg/mL) is moderate compared to analogs with additional halogenation (e.g., compound 1) or fused heterocycles (e.g., 5g). The nitro group alone may insufficiently enhance membrane penetration .

Structural and Electronic Considerations

- Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites . Electron-Donating Groups (OMe, OH): Improve solubility but may reduce binding affinity in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.